molecular formula C16H13NO2 B8463594 Phenol, 3-(2-quinolinylmethoxy)- CAS No. 107432-15-5

Phenol, 3-(2-quinolinylmethoxy)-

Cat. No. B8463594
CAS No.: 107432-15-5
M. Wt: 251.28 g/mol
InChI Key: UFINMQZIYXBSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642347

Procedure details

To a solution of 15.0 g (70.1 mm) of 2-chloromethylquinoline hydrochloride and 7.71 g (70.1 mm) of resorcinol in 50 ml ethanol under nitrogen is added over 30 minutes dropwise a solution of 9.1 g (140.0 mm) potassium hydroxide in 50 ml ethanol. After addition is complete the reaction mixture is refluxed for 2 hours. The solution is allowed to come to room temperature; the precipitate is then filtered off. The mother liquor is evaporated and the residue is triturated with methylene chloride. Evaporation of the organic solvent gives 10.0 g of crude product. HPLC purification affords 4.6 g of a white solid which when recrystallized from toluene affords white crystals, m.p. 153°-155° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[C:14]1([CH:21]=[CH:20][CH:19]=[C:17]([OH:18])[CH:16]=1)[OH:15].[OH-].[K+]>C(O)C>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][O:15][C:14]1[CH:16]=[C:17]([OH:18])[CH:19]=[CH:20][CH:21]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
7.71 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
9.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is then filtered off
CUSTOM
Type
CUSTOM
Details
The mother liquor is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is triturated with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic solvent
CUSTOM
Type
CUSTOM
Details
gives 10.0 g of crude product
CUSTOM
Type
CUSTOM
Details
HPLC purification

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.